molecular formula C17H16N+ B262486 1-Benzyl-4-methylquinolin-1-ium

1-Benzyl-4-methylquinolin-1-ium

Cat. No.: B262486
M. Wt: 234.31 g/mol
InChI Key: JMFPWQSTTDXWOM-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylquinolin-1-ium is a quinolinium-based organic cation that serves as a critical synthetic precursor for advanced near-infrared (NIR) carbocyanine dyes . These dyes, developed for photodynamic therapy (PDT) research, absorb light extending into the NIR range up to approximately 950 nm, enabling deep tissue penetration for therapeutic applications . A primary research application of derivatives like this compound perchlorate is as DNA photonucleases. These compounds can be irradiated with NIR light at wavelengths of 830 nm, 850 nm, and even up to 905 nm to induce direct single-photon strand breakage in plasmid DNA through the photosensitized production of hydroxyl radicals . This mechanism of action makes them valuable tools for studying oxidative DNA damage and developing novel anticancer strategies. In biological studies, micromolar concentrations of these dyes exhibit low dark toxicity but dramatically reduce the survival of cultured Escherichia coli cells upon NIR illumination, highlighting their potential as sensitizing agents in antimicrobial and phototherapeutic applications . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H16N+

Molecular Weight

234.31 g/mol

IUPAC Name

1-benzyl-4-methylquinolin-1-ium

InChI

InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1

InChI Key

JMFPWQSTTDXWOM-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Quaternization of 4-Methylquinoline

The most straightforward method involves the quaternization of 4-methylquinoline using benzyl halides. This reaction typically proceeds via nucleophilic substitution, where the lone pair on the quinoline nitrogen attacks the electrophilic benzyl halide.

Reaction Scheme:

4-Methylquinoline+Benzyl BromideBase, SolventThis compound Bromide\text{4-Methylquinoline} + \text{Benzyl Bromide} \xrightarrow{\text{Base, Solvent}} \text{this compound Bromide}

Key parameters influencing yield include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Optimal yields (78–85%) are achieved at 80–100°C over 12–24 hours.

  • Base: Potassium carbonate or triethylamine neutralizes HBr, driving the reaction forward.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
DMF802482
Acetonitrile1001278
Toluene1201865

Phase-Transfer Catalyzed Benzylation

Industrial-scale synthesis often employs phase-transfer catalysts (PTCs) to accelerate reactions in biphasic systems. Tetrabutylammonium bromide (TBAB) is particularly effective, reducing reaction times by 50% compared to traditional methods.

Mechanistic Insight:
PTCs facilitate the transfer of benzyl halide into the aqueous phase, where deprotonated quinoline reacts efficiently. This method achieves yields exceeding 90% at reduced temperatures (40–60°C).

Table 2: PTC Performance in Benzylation

CatalystSolvent SystemYield (%)
TBABH₂O/CH₂Cl₂92
BenzyltriethylammoniumH₂O/Toluene88
None (Control)DMF72

Salt Metathesis for Perchlorate Derivatives

The perchlorate salt of this compound is widely used in optoelectronic materials. It is synthesized via anion exchange from the bromide precursor:

This compound Br+NaClO4This compound ClO4+NaBr\text{this compound Br}^- + \text{NaClO}4 \rightarrow \text{this compound ClO}4^- + \text{NaBr}

Optimization Notes:

  • Solvent: Methanol/water mixtures (9:1) prevent perchlorate precipitation during exchange.

  • Purity: Recrystallization from ethanol yields >99% pure product, critical for electrochemical applications.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precision Temperature Control: Maintains exothermic reactions at 50–60°C, minimizing side products.

  • Scalability: Throughput of 50–100 kg/day with 95% consistency in product quality.

Green Chemistry Initiatives

Recent patents emphasize solvent recycling and catalytic recovery:

  • Ionic Liquid Media: Reusable ionic solvents reduce waste generation by 40%.

  • Pd/C Catalyst Reuse: Hydrogenation catalysts are regenerated via thermal treatment, cutting costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, 1H, quinoline-H), 7.85–7.20 (m, 8H, aromatic), 5.65 (s, 2H, N-CH₂), 2.45 (s, 3H, CH₃).

  • HPLC Purity: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >98% purity.

Table 3: Regulatory Compliance Metrics

ParameterSpecificationResult
Heavy Metals (ppm)<10<5
Residual Solvents<0.1%0.05%
Water Content<0.5%0.2%

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinium compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-methylquinolin-1-ium has shown significant potential in drug development due to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)20 µM

Biological Research

The compound is being investigated for its potential therapeutic applications in treating diseases such as malaria and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, leading to disruption of critical cellular processes.

Industrial Applications

Due to its chemical properties, this compound is also utilized in the development of dyes, pigments, and other industrial chemicals.

Study on Antimicrobial Efficacy

A study published in Antibiotics evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antibiotics, highlighting its potential in addressing antibiotic resistance .

Cancer Cell Apoptosis

Research demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent .

In Vivo Studies

Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors .

Mechanism of Action

The mechanism by which 1-Benzyl-4-methylquinolin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Benzyl-4-methylquinolin-1-ium with four analogues, emphasizing substituent effects and functional groups:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Properties/Applications
This compound C₁₇H₁₆N⁺ 1-Benzyl, 4-methyl Quaternary ammonium cation 234.32 g/mol High polarity, ionic liquid candidate
1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide C₁₃H₁₅IN₂⁺·I⁻ 1-(3-Iodopropyl), 4-methyl Quaternary ammonium, iodide 462.08 g/mol Radiopharmaceutical potential, heavy atom effect
1-Ethyl-2-methylquinolin-4(1H)-one C₁₂H₁₃NO 1-Ethyl, 2-methyl, 4-ketone Ketone 187.24 g/mol Commercial availability (97% purity), synthetic intermediate
2-(1,3-Benzodioxol-5-yl)-1-methyl-4(1H)-quinolinone C₁₇H₁₃NO₃ 2-Benzodioxol, 1-methyl, 4-ketone Benzodioxol, ketone 283.29 g/mol Enhanced π-π stacking, bioactive scaffold

Key Observations:

  • Substituent Effects: The benzyl group in this compound increases steric bulk and lipophilicity compared to ethyl or methyl substituents (e.g., 1-Ethyl-2-methylquinolin-4(1H)-one). This impacts solubility and intermolecular interactions.
  • Functional Groups: The quaternary ammonium center in this compound contrasts with ketone-containing analogues (e.g., 1-Ethyl-2-methylquinolin-4(1H)-one), which exhibit hydrogen-bonding capacity via carbonyl groups .

Crystallographic and Hydrogen-Bonding Patterns

  • 1-Benzyl-2,3-dihydroquinolin-4(1H)-one (): Exhibits a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.068, indicative of a well-refined structure. Hydrogen bonding involving the ketone oxygen likely stabilizes crystal packing .
  • Benzodioxol Derivatives: Compounds like 2-(1,3-Benzodioxol-5-yl)-1-methyl-4(1H)-quinolinone form extended π-π stacking networks due to the planar benzodioxol group, enhancing thermal stability .

Q & A

Basic: What are the recommended methodologies for synthesizing 1-Benzyl-4-methylquinolin-1-ium, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves quaternization of the quinoline nitrogen using benzyl halides under reflux conditions. For example, analogous quinolinium salts are synthesized via nucleophilic substitution, where the quinoline nitrogen reacts with benzyl bromide in acetonitrile at 80°C for 12 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of ionic intermediates.
  • Temperature control : Prolonged heating (>24 hours) may lead to decomposition, while insufficient time (<6 hours) results in incomplete quaternization.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures yields high-purity products.
    Validation : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and confirm purity using 1H^1H NMR (e.g., benzyl proton signals at δ 5.2–5.5 ppm) .

Advanced: How can intermolecular interactions in this compound crystals be analyzed to predict packing motifs?

Answer:
Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) dictate crystal packing and stability. Key steps:

X-ray crystallography : Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

Hydrogen-bond analysis : Use graph-set notation (e.g., R22(8)\text{R}_2^2(8) motifs for dimeric interactions) to classify patterns .

Packing visualization : Software like WinGX/ORTEP identifies π-π interactions (interplanar distances < 4.0 Å) and cation-π effects involving the benzyl group .
Case study : Analogous quinolinium salts exhibit C–H⋯O/N hydrogen bonds (2.6–3.0 Å) and offset π-stacking (centroid distances ~3.8 Å), stabilizing layered structures .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • 1H^1H NMR : Identify benzyl protons (δ 4.8–5.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Splitting patterns reveal steric effects from the quinoline ring .
  • FT-IR : Stretching vibrations at 1650–1600 cm⁻¹ (C=N⁺) confirm quaternization .
  • Mass spectrometry (ESI-MS) : Observe the molecular ion peak [M⁺] at m/z corresponding to C17H16N+\text{C}_{17}\text{H}_{16}\text{N}^+ (calc. 234.128).
    Cross-validation : Compare experimental data with DFT-calculated spectra (if computational resources permit).

Advanced: How should researchers resolve contradictions in crystallographic data for ionic quinolinium derivatives?

Answer:
Common discrepancies include anisotropic displacement parameters (ADPs) and occupancy refinement. Mitigation strategies:

Data quality : Ensure high-resolution data (I/σ(I) > 10) and minimize crystal decay during data collection .

Refinement protocols : Use SHELXL’s restraints for ADPs and apply TWIN/BASF commands for twinned crystals .

Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for hydrogen-bond geometry .
Example : A reported quinolinium structure (R factor = 0.068) required iterative refinement to resolve disorder in the benzyl group .

Basic: What are the key considerations in designing solubility studies for this compound in polar solvents?

Answer:
Solubility impacts bioactivity and formulation. Methodological steps:

Solvent screening : Test aqueous buffers (pH 1–10), DMSO, and ethanol using UV-Vis spectroscopy (λ = 270–300 nm for quinolinium chromophores).

Thermodynamic analysis : Calculate Gibbs free energy (ΔGsol\Delta G_{\text{sol}}) from solubility data using the van’t Hoff equation.

Aggregation detection : Dynamic light scattering (DLS) identifies micelle formation in aqueous solutions (particle size > 100 nm).
Reference : Analogous ionic quinolines show pH-dependent solubility, with maximal solubility in acidic media (pH < 3) due to protonation .

Advanced: How can researchers mechanistically study the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Mechanistic insights require:

Kinetic studies : Monitor reaction rates (UV-Vis or 1H^1H NMR) under varying nucleophile concentrations (e.g., iodide, cyanide).

Isotopic labeling : Use 15N^{15}\text{N}-quinoline to track nitrogen reactivity via 15N^{15}\text{N} NMR.

Computational modeling : Apply Gaussian09 at the B3LYP/6-31G(d) level to map transition states and activation energies.
Key finding : Steric hindrance from the benzyl group reduces nucleophilic attack at the 4-position, favoring 2-substitution pathways .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers.
    Note : While specific toxicity data are limited, structurally similar quinolines exhibit moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents) .

Advanced: How can researchers leverage crystallographic data to predict the electrochemical properties of this compound?

Answer:
Crystal structure parameters correlate with redox behavior:

Hirshfeld surface analysis : Quantify intermolecular contacts affecting electron transport (e.g., π-π interactions enhance conductivity).

DFT calculations : Compute HOMO/LUMO gaps using VASP or ORCA software to predict reduction potentials.

Cyclic voltammetry : Compare experimental redox peaks (E1/2E_{1/2}) with computed values (error margin < 0.1 V).
Case study : A benzyl-substituted quinolinium salt showed a reduction peak at −1.2 V (vs. Ag/AgCl), consistent with its electron-deficient aromatic system .

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